N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide

Kinase inhibitor Structure-activity relationship Pyrimidine benzamide

This compound features a unique piperidine regiochemistry at the pyrimidine 2-position, contrasting with the 4-position isomer (CAS 1798031-37-4) to profoundly shift kinase selectivity. Essential for deconvoluting target engagement in cancer cell lines and developing HPLC/UPLC-MS methods that resolve positional isomers. Ideal for medicinal chemistry campaigns targeting polypharmacological kinase profiles. Verify target-specific potency before analog selection.

Molecular Formula C21H22N6O2
Molecular Weight 390.447
CAS No. 1797813-54-7
Cat. No. B2697716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide
CAS1797813-54-7
Molecular FormulaC21H22N6O2
Molecular Weight390.447
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=CC(=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4
InChIInChI=1S/C21H22N6O2/c28-19(16-5-7-18(8-6-16)29-21-23-10-4-11-24-21)25-15-17-9-12-22-20(26-17)27-13-2-1-3-14-27/h4-12H,1-3,13-15H2,(H,25,28)
InChIKeyRDOWLPKIIAKIHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(Piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide (CAS 1797813-54-7): Chemical Identity and Scaffold Context


N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide (CAS 1797813-54-7) is a synthetic small molecule belonging to the pyrimidine-benzamide class, a privileged scaffold extensively explored for kinase inhibition [1]. The compound features a distinctive architecture: a piperidin-1-yl substituent at the 2-position of a pyrimidine ring, linked via a methylene bridge to a benzamide core that bears a pyrimidin-2-yloxy group at the para position. This dual pyrimidine arrangement creates a unique hydrogen-bonding landscape. Pyrimidine-benzamide derivatives are recognized as key structural motifs in the development of dual-target kinase inhibitors for oncology applications [2].

Why Generic Substitution Fails for N-((2-(Piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide


Within the pyrimidine-benzamide class, minor structural modifications produce profound shifts in kinase selectivity and potency. The target compound's closest positional isomer—N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide (CAS 1798031-37-4)—differs only in the attachment point of the piperidine to the pyrimidine (position 4 vs. position 2), yet this alteration changes the spatial orientation of the piperidine ring relative to the benzamide core [1]. Class-level data from BindingDB confirm that compounds sharing the pyrimidin-2-yloxybenzamide substructure exhibit IC50 values spanning from 75 nM to 599 nM against p38α kinase, depending solely on the nature of the amide-side substituent [2][3]. Interchanging these compounds without empirical verification of the target-specific activity profile risks selecting an analog with a fundamentally different selectivity window or potency rank order.

N-((2-(Piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide: Quantitative Differentiation Evidence


Structural Differentiation from the Closest Positional Isomer

The target compound (CAS 1797813-54-7) bears the piperidin-1-yl group at the 2-position of the pyrimidine ring. Its nearest positional isomer (CAS 1798031-37-4) carries the same substituent at the 4-position, resulting in a distinct three-dimensional presentation of the basic piperidine nitrogen to the kinase hinge region. This regiochemical difference is expected to alter the hydrogen-bonding network and steric complementarity within the ATP-binding pocket [1]. No other commercially cataloged compound combines the 2-piperidinylpyrimidine scaffold with the 4-(pyrimidin-2-yloxy)benzamide motif.

Kinase inhibitor Structure-activity relationship Pyrimidine benzamide

Class-Level Kinase Potency Differentiation: p38α Inhibition

BindingDB data for pyrimidin-2-yloxybenzamide derivatives reveal that the amide-side substituent is a critical determinant of p38α inhibitory potency. The N-methyl-benzamide analog (BDBM50099364) exhibits an IC50 of 75 nM, whereas the N-piperidin-1-yl-benzamide analog (BDBM50099361) exhibits an IC50 of 599 nM—an approximately 8-fold difference arising solely from the amide substituent [1][2]. The target compound carries a structurally distinct amide-side chain (2-(piperidin-1-yl)pyrimidin-4-yl)methyl, which is not represented in these comparators. By class-level inference, the target compound is predicted to occupy a unique position on the p38α potency continuum, with its IC50 likely to fall within or outside the 75–599 nM range depending on the specific hinge-binding interactions of the piperidinylpyrimidine moiety.

p38α MAPK Kinase inhibition Pyrimidin-2-yloxybenzamide

Physicochemical Differentiation in Drug-Like Property Space

The target compound (MW = 390.45 g/mol; molecular formula C21H22N6O2) occupies a favorable region of oral drug-like chemical space distinct from many approved pyrimidine-based kinase inhibitors. With a calculated topological polar surface area (TPSA) of approximately 85.9 Ų and an estimated cLogP in the range of 2.5–3.5, the compound balances permeability and solubility requirements [1]. The dual-pyrimidine architecture provides six hydrogen bond acceptors distributed across two heterocyclic rings, offering a unique hydrogen-bonding pharmacophore compared to mono-pyrimidine kinase inhibitors such as imatinib (MW = 493.6; TPSA = 86.5 Ų) or dasatinib (MW = 488.0; TPSA = 106.5 Ų) [2].

Drug-likeness Physicochemical properties Lead optimization

Kinase Profiling Breadth Potential Based on Scaffold Analysis

Pyrimidine-benzamide hybrids are recognized as privileged scaffolds for dual-target kinase inhibition, with recent reviews documenting their ability to simultaneously engage kinases such as EGFR/VEGFR2, CDK2/GSK-3β, and PI3K/mTOR [1]. The target compound's unique substitution pattern—combining a basic piperidine on one pyrimidine with an ether-linked pyrimidine on the benzamide—creates two distinct hinge-binding motifs. Published binding data for related piperidinylpyrimidine scaffolds show high-affinity interactions with PI3Kγ (Kd = 2.60 nM) and PIM1 kinase (Ki = 0.0170 nM), demonstrating that the piperidinylpyrimidine substructure alone can drive picomolar target engagement when presented in an appropriate context [2][3]. The target compound's additional pyrimidin-2-yloxybenzamide moiety may expand or refine this target profile, offering a distinct selectivity fingerprint.

Kinase selectivity Polypharmacology Pyrimidine scaffold

N-((2-(Piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide: Optimal Research and Industrial Application Scenarios


Kinase Selectivity Profiling in Oncology Target Deconvolution

The compound is ideally suited as a chemical probe for deconvoluting kinase target engagement in cancer cell lines where pyrimidine-benzamide scaffolds have shown antiproliferative activity. Its structural distinction from the positional isomer CAS 1798031-37-4 [1] enables researchers to assess the functional impact of piperidine regiochemistry on cellular potency and pathway modulation. A kinase profiling panel (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) is recommended to establish the compound's unique selectivity fingerprint.

Structure-Activity Relationship (SAR) Expansion for Dual-Target Kinase Inhibitor Programs

With dual pyrimidine motifs that independently support kinase binding—evidenced by class-level PI3Kγ and PIM1 affinity data for related piperidinylpyrimidines [2][3]—the compound serves as an advanced starting point for medicinal chemistry campaigns targeting polypharmacological kinase profiles. Systematic modification of the piperidine, the methylene linker, and the pyrimidin-2-yloxy group can generate SAR datasets linking structural features to selectivity across the kinome.

Physicochemical Benchmarking in Lead Optimization Cascades

With a molecular weight of 390.45 g/mol and a TPSA of approximately 85.9 Ų, the compound occupies a favorable drug-like property space [4]. It can function as a reference compound for assessing how subsequent structural elaborations impact key ADME parameters—including permeability, solubility, and metabolic stability—within pyrimidine-benzamide lead series.

Development of Positional Isomer Reference Standards for Analytical Quality Control

Given the documented existence of a regioisomeric counterpart (CAS 1798031-37-4), this compound has immediate utility as an analytical reference standard for chromatographic method development (HPLC, UPLC-MS) aimed at resolving positional isomers during synthetic scale-up or impurity profiling [1].

Quote Request

Request a Quote for N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.